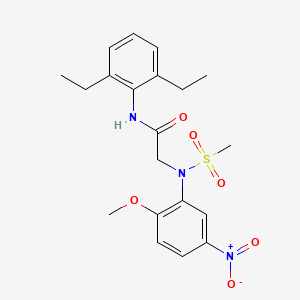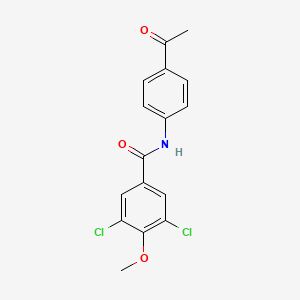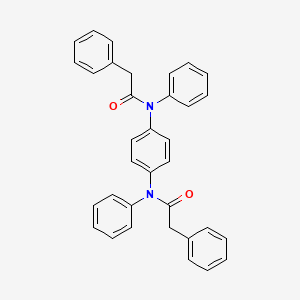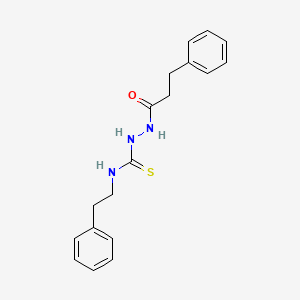![molecular formula C23H32N4O2 B5202894 N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5202894.png)
N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-pyrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-pyrazinecarboxamide, commonly known as IBMPBD, is a chemical compound that has been extensively studied for its potential therapeutic applications. IBMPBD is a selective antagonist of the dopamine D3 receptor, which has been implicated in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
IBMPBD has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease. IBMPBD has been shown to be a selective antagonist of the dopamine D3 receptor, which has been implicated in these disorders. By blocking the D3 receptor, IBMPBD may help to alleviate the symptoms of these disorders.
Mecanismo De Acción
The mechanism of action of IBMPBD involves the selective antagonism of the dopamine D3 receptor. The D3 receptor is a subtype of the dopamine receptor that is primarily found in the mesolimbic pathway of the brain. This pathway is involved in reward, motivation, and addiction. By blocking the D3 receptor, IBMPBD may help to reduce the rewarding effects of drugs of abuse, which may help to prevent relapse in drug addiction. Additionally, IBMPBD may help to alleviate the symptoms of schizophrenia and Parkinson's disease by modulating dopamine neurotransmission in the brain.
Biochemical and Physiological Effects:
IBMPBD has been shown to have a range of biochemical and physiological effects. In animal studies, IBMPBD has been shown to reduce drug-seeking behavior and prevent relapse in drug addiction. IBMPBD has also been shown to improve cognitive function and motor function in animal models of Parkinson's disease. Additionally, IBMPBD has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of IBMPBD is its high selectivity for the dopamine D3 receptor. This allows for more specific targeting of this receptor subtype, which may reduce the risk of off-target effects. Additionally, IBMPBD has been shown to have good pharmacokinetic properties, which may make it a suitable candidate for clinical development. However, one limitation of IBMPBD is its relatively low potency compared to other D3 receptor antagonists. This may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on IBMPBD. One area of interest is the development of more potent and selective D3 receptor antagonists. Additionally, further studies are needed to determine the safety and efficacy of IBMPBD in clinical trials. Finally, IBMPBD may have potential applications in other neurological and psychiatric disorders, such as bipolar disorder and attention deficit hyperactivity disorder (ADHD).
Métodos De Síntesis
The synthesis of IBMPBD involves the reaction of 2-pyrazinecarboxylic acid with isobutylamine, followed by the addition of 1-(2-methoxybenzyl)-4-piperidinemethanol. The reaction is then catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product. This synthetic method has been optimized to yield high purity and high yield of IBMPBD.
Propiedades
IUPAC Name |
N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-18(2)15-27(23(28)21-14-24-10-11-25-21)16-19-8-12-26(13-9-19)17-20-6-4-5-7-22(20)29-3/h4-7,10-11,14,18-19H,8-9,12-13,15-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPWTGOVMWPRAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1CCN(CC1)CC2=CC=CC=C2OC)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-pyrazinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5202836.png)
![3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5202843.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-hydroxyethyl)-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5202844.png)

![4-methyl-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B5202853.png)
![diethyl [3-(3-ethylphenoxy)propyl]malonate](/img/structure/B5202859.png)
![N-[3-(benzyloxy)benzylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine](/img/structure/B5202867.png)

![2-(4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5202872.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5202879.png)
